

# A Comparative Guide to Glutaminase Inhibitors: JHU395 vs. CB-839

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | JHU395    |           |  |  |  |
| Cat. No.:            | B10821040 | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

Glutamine, the most abundant amino acid in the bloodstream, plays a pivotal role in the proliferation and survival of many cancer cells. It serves as a key source of carbon and nitrogen for the synthesis of nucleotides, amino acids, and lipids, and replenishes the tricarboxylic acid (TCA) cycle. The critical first step in glutamine utilization is its conversion to glutamate, a reaction catalyzed by the enzyme glutaminase (GLS). This dependency on glutamine metabolism, often termed "glutamine addiction," has made glutaminase an attractive target for cancer therapy.

This guide provides a comprehensive comparison of two prominent glutaminase inhibitors: **JHU395**, a broad-spectrum glutamine antagonist prodrug, and CB-839 (Telaglenastat), a specific inhibitor of glutaminase 1 (GLS1). We will delve into their mechanisms of action, present preclinical data on their efficacy, and provide detailed experimental protocols for their evaluation.

At a Glance: JHU395 vs. CB-839



| Feature                               | JHU395                                                                                                          | CB-839 (Telaglenastat)                                                                                               |
|---------------------------------------|-----------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------|
| Mechanism of Action                   | Prodrug of 6-diazo-5-oxo-L-<br>norleucine (DON), a broad-<br>spectrum, irreversible<br>glutamine antagonist.[1] | Potent, selective, and orally bioavailable inhibitor of glutaminase 1 (GLS1).[2][3]                                  |
| Target(s)                             | Multiple glutamine-utilizing enzymes.[4]                                                                        | Specifically targets the kidney-<br>type glutaminase (KGA) and<br>glutaminase C (GAC) splice<br>variants of GLS1.[5] |
| Key Therapeutic Area<br>(Preclinical) | Malignant Peripheral Nerve<br>Sheath Tumors (MPNST),<br>MYC-driven Medulloblastoma.<br>[1][4][6][7][8]          | Triple-Negative Breast Cancer (TNBC), Renal Cell Carcinoma (RCC), Non-Small Cell Lung Cancer (NSCLC).[5][9]          |
| Administration                        | Orally bioavailable prodrug.[7]                                                                                 | Orally bioavailable.[5]                                                                                              |

## **Mechanism of Action**

**JHU395** is a novel, orally bioavailable prodrug of 6-diazo-5-oxo-L-norleucine (DON). DON is a glutamine mimic that irreversibly inhibits a wide range of enzymes that utilize glutamine as a substrate. This broad activity disrupts multiple metabolic pathways reliant on glutamine, including nucleotide and hexosamine synthesis.[4][10] The prodrug design of **JHU395** allows for enhanced delivery of the active agent, DON, to tumor tissues, including those in the nervous system, while potentially reducing systemic toxicity.[1][6]

CB-839 (Telaglenastat) is a potent and selective inhibitor of glutaminase 1 (GLS1), the primary enzyme responsible for converting glutamine to glutamate in many cancer cells. By specifically targeting GLS1, CB-839 blocks the initial and rate-limiting step of glutaminolysis, thereby depleting downstream metabolites crucial for the TCA cycle and antioxidant production.[2][3] Its selectivity for GLS1 over the liver isoform GLS2 is a key feature.

### **Preclinical Performance Data**



The following tables summarize key quantitative data from preclinical studies of **JHU395** and CB-839. It is important to note that these data are from separate studies and not from a direct head-to-head comparison.

**Table 1: In Vitro Efficacy** 

| Compound   | Cell Line                          | Cancer Type     | IC50     | Reference |
|------------|------------------------------------|-----------------|----------|-----------|
| JHU395     | D283MED                            | Medulloblastoma | ~0.25 μM | [4]       |
| D425MED    | Medulloblastoma                    | <0.25 μM        | [4]      |           |
| MED211     | Medulloblastoma                    | ~0.25 µM        | [4]      |           |
| CB-839     | HCC1806                            | TNBC            | 20-55 nM | [5]       |
| MDA-MB-231 | TNBC                               | 20-55 nM        | [5]      |           |
| HG-3       | Chronic<br>Lymphocytic<br>Leukemia | 0.41 μΜ         | [11][12] |           |
| MEC-1      | Chronic<br>Lymphocytic<br>Leukemia | 66.2 μΜ         | [11][12] |           |

**Table 2: In Vivo Efficacy** 



| Compound                                                      | Cancer Model                                        | Dosing<br>Regimen                                                          | Tumor Growth<br>Inhibition                             | Reference |
|---------------------------------------------------------------|-----------------------------------------------------|----------------------------------------------------------------------------|--------------------------------------------------------|-----------|
| JHU395                                                        | Murine flank<br>MPNST model                         | 1.2 mg/kg/day<br>orally for 5 days,<br>then 0.5 mg/kg<br>orally for 9 days | >40% smaller<br>tumor volume<br>compared to<br>vehicle | [13]      |
| Orthotopic MYC-<br>amplified<br>medulloblastoma<br>xenografts | 15 mg/kg twice<br>weekly                            | Increased<br>median survival<br>from 26 to 45<br>days                      | [1][6]                                                 |           |
| CB-839                                                        | Patient-derived<br>TNBC xenograft                   | 200 mg/kg orally,<br>twice daily                                           | Significant tumor growth suppression                   | [5]       |
| JIMT-1 xenograft<br>(basal-like<br>HER2+)                     | 200 mg/kg orally,<br>twice daily                    | 54% tumor<br>growth inhibition<br>(single agent)                           | [5]                                                    |           |
| H460 lung tumor<br>xenografts                                 | 200 mg/kg orally<br>(3 doses prior to<br>radiation) | 15-30% reduction in tumor growth (in combination with radiation)           | [14]                                                   | _         |
| CAL-27 head and neck squamous cell carcinoma xenograft        | 200 mg/kg twice<br>a day                            | Significant reduction in tumor volume (in combination with radiation)      | [15]                                                   | _         |

# Signaling Pathways and Experimental Workflows Signaling Pathways

The inhibition of glutamine metabolism by **JHU395** and CB-839 impacts several critical downstream signaling pathways involved in cancer cell proliferation and survival.





Click to download full resolution via product page

Caption: Glutamine metabolism pathway and points of inhibition.

## **Experimental Workflow**

A generalized workflow for evaluating glutaminase inhibitors in preclinical models is depicted below.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Novel Glutamine Antagonist JHU395 Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Development of Small Molecule Glutaminase Inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The novel glutamine antagonist prodrug JHU395 has antitumor activity in malignant peripheral nerve sheath tumor PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Novel Glutamine Antagonist JHU395 Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Novel Glutamine Antagonist Prodrug JHU395 Has Antitumor Activity in Malignant Peripheral Nerve Sheath Tumor PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 10. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia [frontiersin.org]
- 12. Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Glutaminase Inhibitor CB-839 Increases Radiation Sensitivity of Lung Tumor Cells and Human Lung Tumor Xenografts in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models PMC [pmc.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [A Comparative Guide to Glutaminase Inhibitors: JHU395 vs. CB-839]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821040#comparing-jhu395-and-cb-839-glutaminase-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com